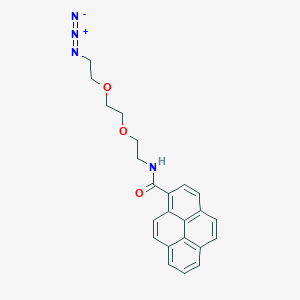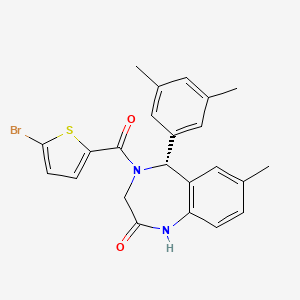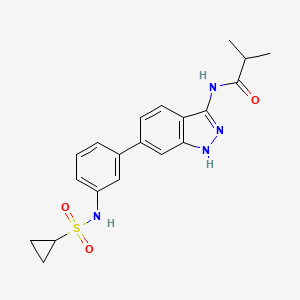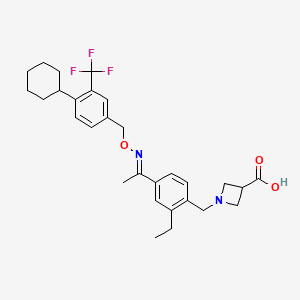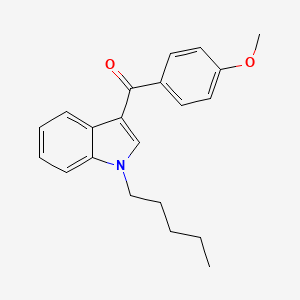
1-戊基-3-(4-甲氧基苯甲酰)吲哚
描述
Synthesis Analysis
The synthesis of 1-Pentyl-3-(4-methoxybenzoyl)indole and its analogs typically involves multi-step chemical reactions, starting from basic indole scaffolds and incorporating the pentyl and 4-methoxybenzoyl groups through various synthetic strategies. A related compound, 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole (BPR0L075), has been synthesized as a potent inhibitor of tubulin polymerization, showcasing the methodological approaches that can be applied to 1-Pentyl-3-(4-methoxybenzoyl)indole (Ty et al., 2008).
Molecular Structure Analysis
Structural analysis of 1-Pentyl-3-(4-methoxybenzoyl)indole and related compounds has been conducted using various techniques such as FTIR, UV–Vis, and NMR spectroscopy, along with X-ray diffraction methods. These studies provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions of the compound. For example, JWH-081, a cannabinoid with a similar structure, has been analyzed to reveal its optimized geometries using the density functional theory (DFT) method (Nycz et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of 1-Pentyl-3-(4-methoxybenzoyl)indole involves reactions typical of indole derivatives, such as electrophilic substitutions, which are influenced by the electron-donating methoxy group and the electron-withdrawing benzoyl group. These substituents impact the compound's interaction with other chemicals, including its metabolic transformation. Metabolites of similar compounds have been identified, highlighting the types of chemical transformations these molecules can undergo (Kavanagh et al., 2012).
科学研究应用
药物中毒病例中代谢物的鉴定:从因药物中毒症状入院的个体的尿液样本中鉴定出 RCS-4 代谢物。这些代谢物表明了芳香单羟基化、二羟基化和 O-去甲基化等过程。在这些病例中未检测到母体化合物,这突出了了解其代谢对于法医和临床毒理学的重要性 (Kavanagh 等人,2012)。
合成大麻素分析:该化合物已作为合成大麻素研究的一部分进行分析。特别是,区域异构的 1-正戊基-3-(甲氧基苯甲酰)吲哚和 1-正戊基-3-(甲基苯甲酰)吲哚代表了该药物类别中的潜在设计者修饰。本研究的重点是开发分析方法来区分这些区域异构体 (Abdel-Hay 等人,2015)。
在缉获的毒品样本中检测:RCS-4 已在缉获的毒品样本中被发现,表明它被用作娱乐性药物。这些研究通常侧重于使用各种分析方法识别和阐明此类化合物的结构 (Jankovics 等人,2012)。
构效关系:已经进行研究以了解 RCS-4 及其类似物在人类大麻素受体上的构效关系。这对于了解这些物质相关的药理作用和潜在风险至关重要 (Banister 等人,2015)。
遗传毒性:研究还探讨了 RCS-4 的遗传毒性,调查了其导致 DNA 损伤的可能性。这对于评估接触这些物质的长期风险非常重要 (Ferk 等人,2016)。
属性
IUPAC Name |
(4-methoxyphenyl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCYJKDWRUIFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158820 | |
| Record name | RCS-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In ethanol, approximately 0.3 mg/mL; in DMSO and DMF, approximately 1 mg/mL | |
| Record name | RCS-4 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1-Pentyl-3-(4-methoxybenzoyl)indole | |
Color/Form |
Crystalline solid | |
CAS RN |
1345966-78-0 | |
| Record name | RCS 4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345966-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RCS-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RCS-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1345966-78-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RCS-4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6911BZ2UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RCS-4 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details








Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



